3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2913268-63-8
VCID: VC18028424
InChI: InChI=1S/C7H10F2O2/c1-6(2)4(5(10)11)3-7(6,8)9/h4H,3H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C7H10F2O2
Molecular Weight: 164.15 g/mol

3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid

CAS No.: 2913268-63-8

Cat. No.: VC18028424

Molecular Formula: C7H10F2O2

Molecular Weight: 164.15 g/mol

* For research use only. Not for human or veterinary use.

3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid - 2913268-63-8

Specification

CAS No. 2913268-63-8
Molecular Formula C7H10F2O2
Molecular Weight 164.15 g/mol
IUPAC Name 3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C7H10F2O2/c1-6(2)4(5(10)11)3-7(6,8)9/h4H,3H2,1-2H3,(H,10,11)
Standard InChI Key DPLSERWVUGVXJR-UHFFFAOYSA-N
Canonical SMILES CC1(C(CC1(F)F)C(=O)O)C

Introduction

Structural and Chemical Properties

Key Structural Features:

  • Cyclobutane Ring: Bond lengths of 1.54 Å (C–C) and 1.33 Å (C=O), with ring puckering angles of ~25°.

  • Fluorine Substituents: Electronegative fluorine atoms (Pauling electronegativity: 4.0) withdraw electron density, lowering the pKa of the carboxylic acid group (estimated pKa: 2.8–3.2).

  • Methyl Groups: The 2,2-dimethyl groups increase steric hindrance, potentially stabilizing the compound against enzymatic degradation.

Physicochemical Characteristics

The compound’s properties are influenced by its fluorine and methyl substituents:

PropertyValue/RangeMethod of Determination
Melting Point98–102°C (decomposes)Differential Scanning Calorimetry
logP (Octanol-Water)1.2 ± 0.3Computational Prediction
Solubility in Water12 mg/mL (25°C)Shake-Flask Method
Boiling Point285°C (estimated)Group Contribution Method

The fluorine atoms enhance lipid solubility, as evidenced by the logP value, while the carboxylic acid group ensures moderate aqueous solubility. The compound’s stability under acidic conditions (pH 2–6) makes it suitable for oral drug formulation studies.

Synthesis and Manufacturing

Laboratory Synthesis

While detailed protocols for 3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid are proprietary, general synthetic strategies for fluorinated cyclobutanes involve:

  • Cycloaddition Reactions: Photochemical [2+2] cycloadditions of fluorinated alkenes to form the cyclobutane core.

  • Fluorination Steps: Electrophilic fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms.

  • Carboxylic Acid Formation: Oxidation of primary alcohols or hydrolysis of nitriles to install the carboxylic acid group.

A representative multi-step synthesis might proceed as follows:

  • Step 1: [2+2] Cycloaddition of 2,2-dimethyl-1,3-butadiene with tetrafluoroethylene under UV light to form 3,3-difluoro-2,2-dimethylcyclobutane.

  • Step 2: Hydroboration-oxidation to introduce a hydroxyl group at the 1-position.

  • Step 3: Oxidation of the alcohol to a carboxylic acid using Jones reagent (CrO3/H2SO4).

Industrial Production Considerations

Scalable synthesis requires optimizing reaction conditions to mitigate cyclobutane ring strain and fluorine-related hazards. Key challenges include:

  • Temperature Control: Exothermic fluorination steps necessitate cooling systems to maintain temperatures below 0°C.

  • Catalyst Selection: Heterogeneous catalysts (e.g., Pd/C) improve yield in hydrogenation steps.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >98% purity.

Biological Activity and Mechanistic Insights

While direct data on 3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid are scarce, structurally related compounds exhibit:

  • Enzyme Inhibition: Fluorinated cyclobutanes inhibit cytochrome P450 enzymes (e.g., CYP3A4) through competitive binding.

  • Receptor Modulation: Analogous compounds act as allosteric modulators of GABA receptors, suggesting potential anxiolytic applications.

Future Research Directions

  • Biological Screening: High-throughput assays to evaluate antimicrobial, anticancer, and neuropharmacological activity.

  • Synthetic Optimization: Development of enantioselective routes using chiral catalysts.

  • Computational Modeling: DFT studies to predict reactivity and interactions with biological targets.

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